Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
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Overview
Description
Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a complex organic compound that features a tetrahydrofuran ring, a thiophene ring, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves multiple steps, including the formation of the tetrahydrofuran ring, the thiophene ring, and the thiazepane ring. The process may involve the use of reagents such as thiophene-2-carboxylic acid, tetrahydrofuran, and various catalysts to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazepane derivatives, thiophene-containing molecules, and tetrahydrofuran-based compounds. Examples include:
- Thiazepane-4-carboxylate derivatives
- Thiophene-2-carboxylate esters
- Tetrahydrofuran-3-yl esters
Uniqueness
Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is unique due to its combination of three distinct ring systems, which imparts specific chemical and physical properties
Properties
IUPAC Name |
oxolan-3-yl 1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S2/c16-14(20-11-4-7-19-10-11)15-5-3-13(12-2-1-8-21-12)22(17,18)9-6-15/h1-2,8,11,13H,3-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFFGZBPPVKSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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